molecular formula C16H12O3 B055302 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one CAS No. 122771-83-9

3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one

Cat. No. B055302
M. Wt: 252.26 g/mol
InChI Key: ZSNMYORBKRFGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cassia cinnamon. It is a white crystalline substance with a sweet odor and bitter taste. Coumarin has a wide range of applications in the field of scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one involves its interaction with various enzymes and proteins in the body. It has been found to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Coumarin also binds to proteins such as albumin and transferrin, which play a role in drug transport and delivery.

Biochemical And Physiological Effects

Coumarin has been found to have several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Coumarin has also been found to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one as a research tool is its wide range of biological activities. Coumarin is a versatile compound that can be used to study various biological processes such as enzyme inhibition, protein binding, and cell signaling. However, one of the limitations of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one is its potential toxicity. High doses of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one have been found to cause liver damage and other adverse effects in animal studies.

Future Directions

There are several future directions for the research on 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one. One area of interest is the development of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's interaction with various proteins and enzymes in the body. This can provide insights into the molecular mechanisms of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one and its potential therapeutic applications. Finally, the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's toxicity and safety profile is also an important area of future research.

Synthesis Methods

The synthesis of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one can be achieved through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst such as piperidine.

Scientific Research Applications

Coumarin has been extensively studied for its various scientific research applications. It has been found to possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Coumarin has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has been used in the development of novel drugs for the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.

properties

CAS RN

122771-83-9

Product Name

3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-(2-methoxyphenyl)isochromen-1-one

InChI

InChI=1S/C16H12O3/c1-18-14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)16(17)19-15/h2-10H,1H3

InChI Key

ZSNMYORBKRFGQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2

Other CAS RN

122771-83-9

synonyms

3-(2-methoxyphenyl)-1H-2-benzopyran-1-one
MPBP

Origin of Product

United States

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